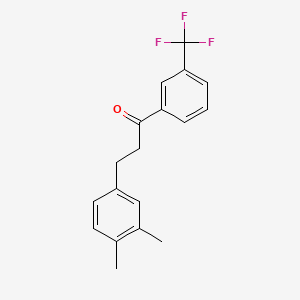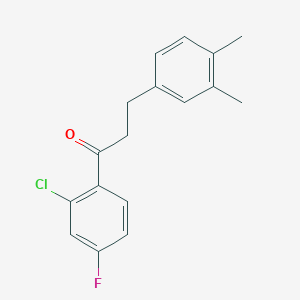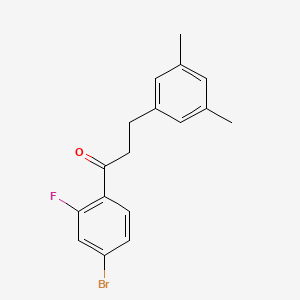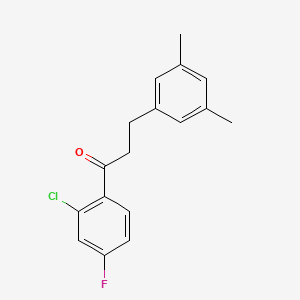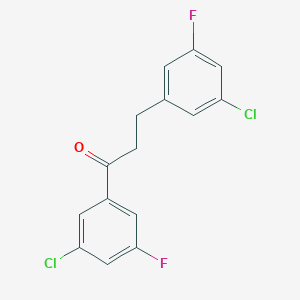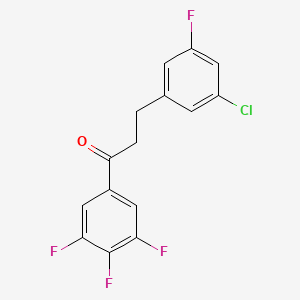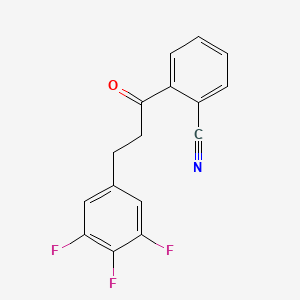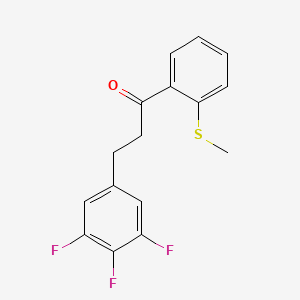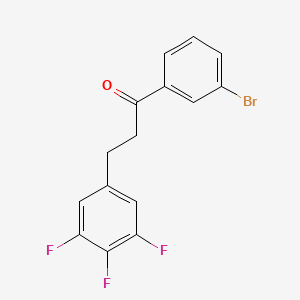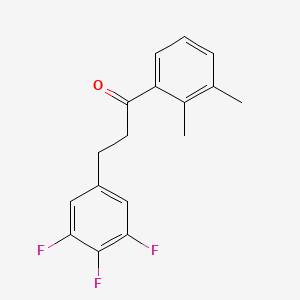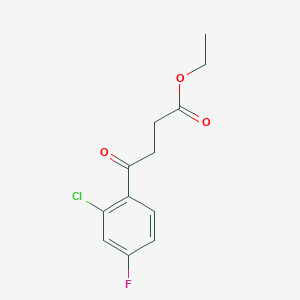
Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is a compound that is closely related to various ethyl 4-chloro-3-oxobutanoate derivatives, which have been extensively studied for their potential applications in asymmetric synthesis and biocatalysis. These compounds are typically intermediates in the production of chiral alcohols, which are valuable in the pharmaceutical industry for the synthesis of optically active compounds .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 4-chloro-3-oxobutanoate, has been achieved through various methods. For instance, enzymatic production has been explored using Escherichia coli transformants expressing specific reductase genes from yeast, which catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxybutanoate . Another approach involves the construction of a polycistronic plasmid encoding both carbonyl reductase and glucose dehydrogenase for efficient biocatalysis . Additionally, Knoevenagel condensation reactions have been employed to synthesize structurally similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, using aldehydes and ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction studies. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . These findings provide insight into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of these compounds.
Chemical Reactions Analysis
The chemical reactivity of ethyl 4-chloro-3-oxobutanoate derivatives has been explored in various biocatalytic reactions. The asymmetric reduction to produce chiral alcohols such as ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate is a key reaction that has been optimized in different solvent systems, including aqueous/ionic liquid biphasic systems and organic solvent-water diphasic systems . These studies have demonstrated the potential of microbial and enzymatic catalysts to achieve high conversion rates and enantiomeric excesses, which are important for the production of enantiopure pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-chloro-3-oxobutanoate derivatives, such as solubility, stability, and crystallinity, have been characterized to optimize their synthesis and applications. For instance, the stability of the substrate in aqueous systems has been a concern, leading to the exploration of alternative solvent systems that can improve the efficiency of the biocatalytic reactions . The crystalline structures of related compounds have been analyzed to understand their solid-state properties, which can influence their reactivity and handling .
科学的研究の応用
Chemical Synthesis Applications
- Synthesis of Halogenated Biphenyls : One study discusses a practical method for synthesizing halogenated biphenyls, which are key intermediates in the manufacture of various pharmaceutical and industrial compounds. This synthesis method could be relevant to the production or modification of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, given the compound's halogenated aromatic structure (Qiu et al., 2009).
Environmental and Health Concerns
- Environmental Contaminants : Another study reviews the environmental impact and health concerns of di(2-ethylhexyl)phthalate (DEHP), an environmental pollutant. The persistence and potential health impacts of similar compounds highlight the importance of understanding the environmental behavior of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, especially if it shares similar properties or degradation pathways (Wams, 1987).
Aquatic Environment Behavior
- Parabens in Aquatic Environments : A comprehensive review on the occurrence, fate, and behavior of parabens in aquatic environments reveals the persistence and potential endocrine-disrupting effects of these widely used preservatives. Given the structural similarities between parabens and ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, this review underscores the need for research into the environmental fate and impact of the latter compound (Haman et al., 2015).
特性
IUPAC Name |
ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBLTAKBFOBUNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253858 |
Source


|
| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate | |
CAS RN |
951886-19-4 |
Source


|
| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

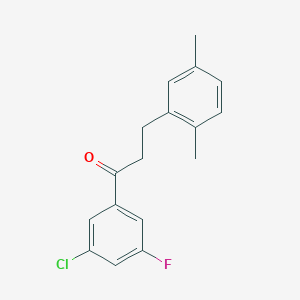
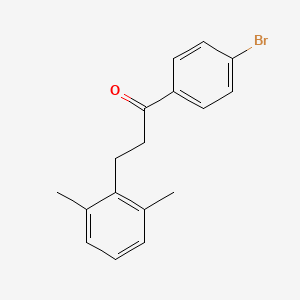
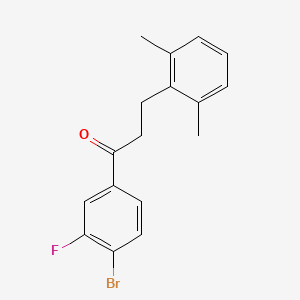
![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)
